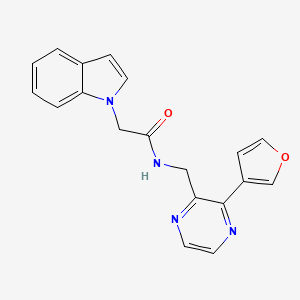

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18(12-23-9-5-14-3-1-2-4-17(14)23)22-11-16-19(21-8-7-20-16)15-6-10-25-13-15/h1-10,13H,11-12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURHRKDJMKORGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is:

Formation of the pyrazine ring: Starting with a suitable precursor, such as 3-furan-3-yl pyrazine, the pyrazine ring is synthesized through cyclization reactions.

Attachment of the indole moiety: The indole ring is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the pyrazine ring.

Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and indole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.

Reduction: The compound can be reduced to form more saturated derivatives, particularly at the pyrazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, pyrazine, and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield more saturated compounds.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.

Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations:

Indole-Acetamide Derivatives : Compounds like 3a exhibit potent antioxidant activity due to the indole nucleus and halogenated aryl groups. The 2-chlorophenyl substituent in 3a enhances radical scavenging (DPPH IC₅₀ ~ 82%) via electron-withdrawing effects . In contrast, the target compound’s pyrazine-furan group may reduce antioxidant efficacy compared to halogenated analogs but could improve solubility due to nitrogen-rich heterocycles.

Heterocyclic Variations : The quinazoline-dione acetamide (ZINC08993868) demonstrates acetylcholinesterase inhibition, suggesting that nitrogen-rich heterocycles like pyrazine in the target compound may similarly target enzymes . However, the furan substituent’s electron-donating nature might alter binding kinetics.

Anti-Exudative and Antifungal Activity : The triazole-sulfanyl-acetamide with furan () shows anti-inflammatory effects in rats, while cyprofuram () is a fungicide. This highlights how heterocyclic substituents direct activity toward specific therapeutic areas .

Pharmacokinetic and Bioavailability Considerations

- Metabolic Stability : The acetamide group resists hydrolysis, while the pyrazine ring may undergo oxidation, necessitating prodrug strategies for sustained activity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, with the CAS number 2034423-37-3, is a complex organic compound notable for its potential biological activities. This compound combines a furan ring, a pyrazine moiety, and an indole structure, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 2034423-37-3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. In a comparative study involving various pyrazole derivatives, significant antimicrobial activity was observed. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |

|---|---|---|---|

| Compound A | 0.22 | 0.25 | Staphylococcus aureus |

| Compound B | 0.30 | 0.35 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Compounds with similar structures have demonstrated significant cytotoxic effects against several cancer types.

Case Study: Cytotoxic Effects

In a study assessing the cytotoxicity of pyrazole derivatives on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, compounds exhibited growth inhibition with IC values ranging from 7.01 μM to 42.30 μM . This suggests that derivatives of this compound may also possess similar anticancer properties.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound C | MCF7 | 7.01 |

| Compound D | SF-268 | 12.50 |

| Compound E | NCI-H460 | 14.31 |

The mechanism of action for this compound likely involves interaction with key biological targets such as enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases associated with tumor growth and survival, thereby exerting its anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide?

- Answer : The synthesis typically involves multi-step reactions:

Intermediate Preparation : Furan-3-yl-pyrazine derivatives are synthesized via nucleophilic substitution or cross-coupling reactions. For example, 3-(furan-3-yl)pyrazine-2-carbaldehyde can be prepared by reacting pyrazine derivatives with furan-containing reagents under reflux conditions .

Condensation : The aldehyde intermediate reacts with 2-(1H-indol-1-yl)acetamide derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 8–12 hours. This step often employs nucleophilic acyl substitution or reductive amination .

Purification : Crude products are recrystallized from ethanol or purified via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- FT-IR : Confirms functional groups (e.g., amide C=O at ~1700 cm⁻¹, indole N–H at ~3300 cm⁻¹) .

- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.98–8.39 ppm, methylene groups at δ 4.39–4.92 ppm) and carbon signals .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure, bond lengths (e.g., C–N at 1.376 Å), and dihedral angles for stereochemical validation .

Q. What in vitro assays are suitable for evaluating its antioxidant activity?

- Answer :

- FRAP Assay : Measures Fe³⁺→Fe²⁺ reduction. Prepare FRAP reagent (TPTZ, FeCl₃, acetate buffer, pH 3.6), incubate with the compound (50–100 µg/mL) at 37°C for 20 min, and measure absorbance at 593 nm .

- DPPH Assay : Quantifies radical scavenging. Mix compound (100 µg/mL in methanol) with DPPH solution, incubate for 30 min, and measure absorbance at 517 nm. Activity is calculated as % inhibition relative to ascorbic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and active sites of this compound?

- Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Docking : Simulate binding to targets (e.g., Keap1-Nrf2 for antioxidant activity) using AutoDock Vina. Focus on interactions between the indole/furan moieties and active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How do structural modifications (e.g., substituent position on furan/pyrazine) influence bioactivity?

- Answer :

- Ortho vs. Para Substitutions : Halogens (Cl, Br) at ortho positions enhance antioxidant activity (FRAP values: 3j > 3a > 3k) due to increased electron-withdrawing effects and steric accessibility .

- Furan vs. Pyridine Rings : Furan’s oxygen atom improves solubility and hydrogen-bonding capacity, while pyrazine’s nitrogen atoms enhance π-π stacking with aromatic residues in proteins .

- Data Table : Antioxidant Activity vs. Substituent Position

| Substituent Position | FRAP (µM Fe²⁺/g) | DPPH (% Inhibition) |

|---|---|---|

| Ortho-Cl | 850 ± 12 | 92 ± 3 |

| Meta-F | 420 ± 8 | 65 ± 4 |

| Para-Br | 720 ± 10 | 84 ± 2 |

Q. How to resolve discrepancies in antioxidant activity data across different assays?

- Answer :

- Mechanistic Analysis : FRAP measures reducing capacity, while DPPH evaluates radical scavenging. Compounds with high FRAP but low DPPH may lack H-donating groups (e.g., –OH) .

- Statistical Validation : Use ANOVA/Tukey tests to compare triplicate results. Outliers may arise from assay-specific interference (e.g., DMSO solvent in FRAP) .

- Multi-Assay Correlation : Apply PCA to identify dominant factors (e.g., substituent electronegativity) linking FRAP/DPPH trends .

Data Contradiction Analysis

Q. Why might a compound show high in vitro activity but poor in vivo efficacy?

- Answer :

- Bioavailability Issues : Poor solubility or metabolic instability (e.g., furan oxidation). Use LogP calculations (target ~2–3) and microsomal stability assays .

- Off-Target Effects : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .

- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance plasma half-life .

Structural and Mechanistic Insights

Q. What role do the indole and furan moieties play in biological interactions?

- Answer :

- Indole : Binds hydrophobic pockets via π-π stacking (e.g., with tryptophan residues in enzymes). The N–H group donates hydrogen bonds to catalytic sites .

- Furan : Enhances solubility via oxygen’s lone pairs and participates in charge-transfer interactions with heme iron in oxidoreductases .

Experimental Design Considerations

Q. How to optimize reaction yields while minimizing byproducts?

- Answer :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps; KI/K₂CO₃ for SN2 reactions .

- Solvent Optimization : Use DMF for polar intermediates or THF for non-polar byproduct precipitation .

- Byproduct Monitoring : Track impurities via TLC (Rf values) or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.